2,8-Dichloroquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

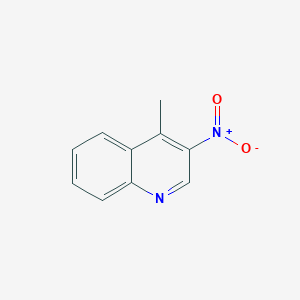

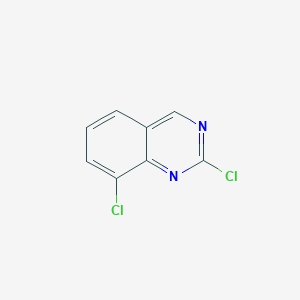

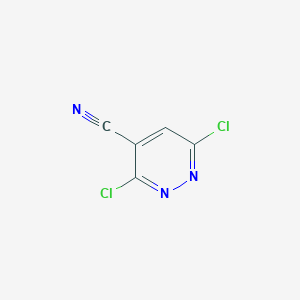

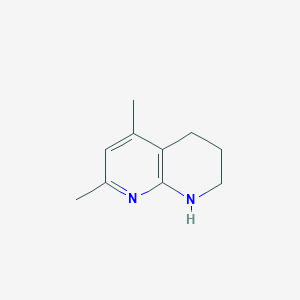

2,8-Dichloroquinazoline is a chemical compound with the molecular formula C8H4Cl2N2 . It is used in various chemical reactions and has a molecular weight of 199.04 .

Synthesis Analysis

The synthesis of 2,8-Dichloroquinazoline involves several steps. For instance, an n-butanol solution of 2,8-dichloroquinazoline and 3-aminoacetoanilide was stirred at 110°C for 3 hours . The solvent was then distilled off under reduced pressure, and the residue was purified by silica gel chromatography .Molecular Structure Analysis

The molecular structure of 2,8-Dichloroquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms . It also has two chlorine atoms attached to the 2nd and 8th positions of the quinazoline ring .Physical And Chemical Properties Analysis

2,8-Dichloroquinazoline is a solid substance . It has a molecular weight of 199.04 and is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Metal-Catalyzed Cross-Coupling Reactions

- Summary of the Application: 2,8-Dichloroquinazoline is used as a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .

- Methods of Application: The specific methods of application involve various cross-coupling reactions. For example, the 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors .

- Results or Outcomes: The results of these reactions are novel polysubstituted derivatives. Some of these derivatives have been found to be ghrelin receptor and vasopressin V 1b receptor antagonists .

Synthesis of Polycarbo-Substituted Quinazolines

- Summary of the Application: 2,8-Dichloroquinazoline is used in the synthesis of polycarbo-substituted quinazolines, which have potential applications in medicinal chemistry and materials .

- Methods of Application: The methods of application involve palladium catalyzed sequential (Sonogashira/Suzuki-Miyaura) and one-pot two-step cross-coupling (bis-Sonogashira, and successive Sonogashira/Stille) reactions .

- Results or Outcomes: The outcomes of these reactions are novel unsymmetrical polycarbo-substituted quinazolines .

Electrochemical Synthesis of Quinazolinone

- Summary of the Application: 2,8-Dichloroquinazoline is used in the electrochemical synthesis of quinazolinone via I2-catalyzed tandem oxidation in aqueous solution . This method helps to resolve the difficulties of using green and sustainable chemistry for their synthesis .

- Methods of Application: The methods of application involve using I2 in coordination with electrochemical synthesis to induce a C–H oxidation reaction . This reaction is reported when using water as the environmentally friendly solvent to access a broad range of quinazolinones at room temperature .

- Results or Outcomes: The outcomes of these reactions are a broad range of quinazolinones .

Synthesis of Polycarbo-Substituted Quinazolines

- Summary of the Application: 2,8-Dichloroquinazoline is used in the synthesis of polycarbo-substituted quinazolines . These compounds have potential applications in medicinal chemistry .

- Methods of Application: The methods of application involve palladium catalyzed sequential (Sonogashira/Suzuki-Miyaura) and one-pot two-step cross-coupling (bis-Sonogashira, and successive Sonogashira/Stille) reactions .

- Results or Outcomes: The outcomes of these reactions are novel unsymmetrical polycarbo-substituted quinazolines .

Synthesis of Biologically-Relevant Polycarbo-Substituted Quinazolin-4 (3 H )-ones

- Summary of the Application: 2,8-Dichloroquinazoline is used in the synthesis of biologically-relevant polycarbo-substituted quinazolin-4 (3 H )-ones . These compounds have potential applications in pharmaceuticals .

- Methods of Application: The methods of application involve metal-catalyzed cross-coupling reactions . For example, the 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were previously prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors .

- Results or Outcomes: The outcomes of these reactions are novel polycarbo-substituted quinazolin-4 (3 H )-ones . Some of these derivatives have been found to be ghrelin receptor and vasopressin V 1b receptor antagonists .

Synthesis of 2,4-Diphenylquinazoline

- Summary of the Application: 2,8-Dichloroquinazoline is used in the synthesis of 2,4-diphenylquinazoline . This compound has potential applications in medicinal chemistry .

- Methods of Application: The methods of application involve using anhydrous manganese chloride (MnCl 2) or manganese chloride tetrahydrate (MnCl 2 .4H 2 O) to promote the cross-coupling of 4-chloro-2-phenylquinazoline with phenylmagnesium chloride in THF for 1.5 h .

- Results or Outcomes: The outcome of this reaction is 2,4-diphenylquinazoline .

Safety And Hazards

The safety data sheet for 2,8-Dichloroquinazoline indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Therefore, it is recommended to avoid breathing dust or fumes, to wear protective gloves and eye protection, and to wash hands thoroughly after handling .

Propriétés

IUPAC Name |

2,8-dichloroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCHUDPERPLJPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497142 |

Source

|

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dichloroquinazoline | |

CAS RN |

67092-20-0 |

Source

|

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)